4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound with the molecular formula C₇H₆ClN₃ . It is a purine analog that has been shown to inhibit the growth of bacteria by binding to the enzyme DNA gyrase . It has been found to be effective against Staphylococcus and Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can be represented by the InChI code 1S/C7H6ClN3/c1-4-6(8)11-5-3-9-2-7(5)10-4/h2-3H,1H3 (InChI key: ZGJDDWOXVGDTSP-UHFFFAOYSA-N) . The molecular weight of this compound is 153.57 .Chemical Reactions Analysis
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against Staphylococcus and Mycobacterium tuberculosis .Physical And Chemical Properties Analysis
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a solid at room temperature . It has a molecular weight of 153.57 . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis and Antiproliferative Activity
Research has demonstrated the synthesis and antiproliferative activity of compounds derived from 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine. These compounds exhibit inhibitory effects on cell growth, particularly 4-amino and 4-(hydroxyamino)-5-halogenated derivatives, showing pronounced antiproliferative activity against L1210 cells in vitro (Pudlo et al., 1990).
Potential Antibacterial Agents
4-Chloropyrrolo[2,3-d]pyrimidines have been explored for their potential as antibacterial agents. Novel derivatives synthesized from 4-chloropyrrolo[2,3-d]pyrimidines were studied for biological screening, indicating potential application in the field of antibacterial drugs (Dave & Shah, 2002).
Antiviral Activity
Certain derivatives of 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine demonstrated antiviral activity. For example, specific compounds showed slight activity against human cytomegalovirus and herpes simplex virus type 1, although their activity was not significantly separated from cytotoxicity (Saxena et al., 1988).
Synthesis of Novel Heterocyclic Systems
4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidine is used in the synthesis of novel heterocyclic systems. These compounds have potential applications in the development of new pharmaceuticals and materials (Zinchenko et al., 2018).
Development of Antiproliferative Agents
Pyrrolo[3,2-d]pyrimidines, such as 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine, have been studied extensively as potential lead compounds for antiproliferative agents. These studies focus on modifying the pyrimidine ring and investigating the biological effects of these modifications (Cawrse et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-chloro-5-methylpyrrolo[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-3-2-5-6(11)7(8)10-4-9-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZMRESPNIJBOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731966 | |
Record name | 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
CAS RN |
871024-38-3 | |
Record name | 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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